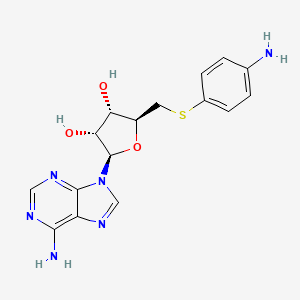

5'-S-(4-Aminophenyl)-5'-thioadenosine

Description

BenchChem offers high-quality 5'-S-(4-Aminophenyl)-5'-thioadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-S-(4-Aminophenyl)-5'-thioadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2S,3S,4R,5R)-2-[(4-aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3S/c17-8-1-3-9(4-2-8)26-5-10-12(23)13(24)16(25-10)22-7-21-11-14(18)19-6-20-15(11)22/h1-4,6-7,10,12-13,16,23-24H,5,17H2,(H2,18,19,20)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZJXVCXAWLROV-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)SC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733589 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86072-46-0 | |

| Record name | 5'-S-(4-Aminophenyl)-5'-thioadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA): A Novel Chemoprotective Agent for Targeting MTAP-Deficient Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of cancer therapy is continually evolving, with a significant focus on developing targeted strategies that maximize efficacy while minimizing off-target toxicity. A promising area of research involves exploiting specific metabolic vulnerabilities in cancer cells. One such vulnerability arises from the frequent co-deletion of the methylthioadenosine phosphorylase (MTAP) gene with the tumor suppressor gene CDKN2A in a significant percentage of human cancers. This guide provides a comprehensive overview of a novel S-methyl-5'-thioadenosine (MTA) analogue, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA). This molecule acts as a selective chemoprotective agent, shielding normal, MTAP-expressing tissues from the toxic effects of nucleobase analogue (NBA) chemotherapeutics like 5-fluorouracil (5-FU), without compromising their anti-tumor activity against MTAP-deficient cancers. We will delve into its mechanism of action, preclinical validation, and the experimental protocols that underpin its investigation, offering a technical resource for its application in cancer research and drug development.

Introduction: Exploiting a Metabolic Vulnerability

The Adenosine Pathway and the Tumor Microenvironment

Adenosine is a critical signaling nucleoside that accumulates in the tumor microenvironment (TME) due to factors like hypoxia and high cell turnover.[1] This accumulation is largely driven by the enzymatic activity of CD39 and CD73, which convert extracellular ATP to adenosine.[2] Adenosine then signals through its receptors (A1, A2A, A2B, A3), profoundly influencing the TME by suppressing the anti-tumor immune response and promoting tumor growth, angiogenesis, and metastasis.[2][3][4] This makes the adenosinergic pathway a key target for cancer immunotherapy.

MTA and the Significance of MTAP Deficiency

S-methyl-5'-thioadenosine (MTA) is a naturally occurring nucleoside that is a crucial intermediate in the methionine salvage pathway, which is essential for polyamine synthesis.[5] The enzyme methylthioadenosine phosphorylase (MTAP) is responsible for cleaving MTA into adenine and 5-methylthioribose-1-phosphate (MTR-1P).[6][7]

A pivotal discovery in cancer metabolism is that the MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene, a common event in up to 40% of certain cancers like gliomas and bladder cancers.[8][6] This genetic event renders cancer cells MTAP-deficient, leading to an accumulation of MTA and a unique metabolic dependency. This deficiency presents a therapeutic window: a strategy that selectively targets MTAP-deficient cells while sparing normal, MTAP-proficient cells.

The Chemoprotective Strategy and the Limitations of MTA

Nucleobase analogue (NBA) drugs, such as 5-fluorouracil (5-FU), are potent chemotherapeutics, but their use is often limited by severe toxicity to healthy tissues.[8][9][10] A compelling strategy involves co-administering MTA with NBAs. In normal (MTAP-proficient) cells, MTAP converts the excess MTA to adenine. This process consumes the common substrate phosphoribosyl-5-pyrophosphate (PRPP), which is also required to convert NBAs into their toxic nucleotide forms.[11] By depleting PRPP, MTA selectively protects normal cells from NBA toxicity.[11][12] However, in MTAP-deficient cancer cells, this protective mechanism is absent, and the NBA remains effective.

Despite its promise, the clinical translation of MTA has been hampered by dose-limiting side effects, most notably the induction of hypothermia.[8][9][10] This necessitated the development of novel MTA analogues that retain the chemoprotective function without the adverse effects.

Introducing m-APTA: A Superior MTA Analogue

Through the screening of an MTA analogue library, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) and its isomer 5'-S-(4-aminophenyl)-5'-thioadenosine (p-APTA) were identified.[8][11] Both were found to be effective substrates for the MTAP enzyme.[8][11] Notably, m-APTA emerged as a lead candidate, demonstrating a superior safety profile and potent chemoprotective effects without inducing hypothermia at effective doses.[8][9][13]

Caption: Chemical structure of 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA).

Mechanism of Action: Selective Host Protection

The therapeutic rationale for m-APTA is rooted in its function as a superior substrate for MTAP, enabling selective protection of healthy tissues during chemotherapy.

Enzymatic Conversion and Adenine Salvage

In MTAP-proficient (normal) cells, exogenously administered m-APTA is efficiently cleaved by the MTAP enzyme. This reaction yields adenine and 5-thio-(3-aminophenyl)-ribose-1-phosphate.[8][13] The generated adenine then enters the purine salvage pathway. This enzymatic conversion is the critical step that differentiates the effect of m-APTA on normal versus cancerous cells. In MTAP-deficient cancer cells, this conversion cannot occur, leaving them vulnerable to concurrent chemotherapy.[8][10]

Competitive Depletion of PRPP

The key to m-APTA's protective effect lies in the competition for phosphoribosyl-5-pyrophosphate (PRPP). The conversion of both the salvaged adenine (from m-APTA) and the nucleobase analogue drug (e.g., 5-FU) into their respective active nucleotide forms requires PRPP. By providing a surplus of adenine through m-APTA cleavage, the salvage pathway outcompetes the activation of the NBA drug, thereby preventing the formation of its toxic metabolites in normal cells.[11]

Sources

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Current Understanding of the Role of Adenosine Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 5'-S-methyl-5'-thioadenosine | SGD [yeastgenome.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. biorxiv.org [biorxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. biorxiv.org [biorxiv.org]

A Technical Guide to 5'-S-(4-Aminophenyl)-5'-thioadenosine: Synthesis and Application in MTAP-Deficient Cancers

This guide provides a comprehensive technical overview of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA), a novel nucleoside analog with significant potential in precision oncology. We will delve into the scientific rationale for its development, a detailed protocol for its chemical synthesis, and its mechanism of action as a selective chemoprotective agent. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the fields of oncology and nucleoside chemistry.

Introduction: The MTAP-Deficiency Vulnerability in Cancer

A significant fraction of human cancers, including gliomas and bladder cancers, exhibit a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, often co-deleted with the adjacent tumor suppressor gene CDKN2A.[1][2] MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-deoxy-5'-(methylthio)adenosine (MTA), a natural byproduct of polyamine biosynthesis.[2][3][4] Its absence in cancer cells leads to an accumulation of MTA and creates a unique metabolic vulnerability that can be exploited therapeutically.[5]

Nucleobase analogs (NBAs), such as 5-fluorouracil (5-FU), are potent chemotherapeutic agents, but their use is often limited by severe systemic toxicity.[2][6][7] The administration of MTA has been shown to selectively protect normal (MTAP-proficient) tissues from NBA-induced toxicity while maintaining the therapeutic efficacy against MTAP-deficient tumors.[2][6] However, the clinical translation of MTA has been hampered by undesirable side effects, notably hypothermia.[2][6] This critical limitation prompted the search for MTA analogs with an improved safety profile.

The Discovery of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) as a Superior MTA Analog

In the quest for a safer and more effective chemoprotective agent, a library of MTA analogs was screened for their ability to be converted to adenine by MTAP, a prerequisite for their protective mechanism.[1][2] Among the synthesized phenylthioadenosine derivatives, 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA), emerged as highly promising candidates.[1][2]

These compounds demonstrated improved rates of adenine conversion by MTAP compared to other analogs.[1][2] Specifically, p-APTA exhibited a relative adenine production rate of 46% compared to the natural substrate MTA.[1][2] This efficient enzymatic conversion, coupled with a superior safety profile, positioned p-APTA as a lead candidate for further development.

Chemical Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA)

The synthesis of p-APTA is a two-step process starting from the readily available precursor, adenosine. The key steps involve the chlorination of the 5'-position of adenosine followed by a nucleophilic substitution with 4-aminothiophenol.

Synthesis Workflow

Caption: Chemical synthesis workflow for p-APTA.

Detailed Experimental Protocol

Step 1: Synthesis of 5'-chloro-5'-deoxyadenosine [1]

-

Reaction Setup: Under an argon atmosphere, suspend adenosine (15 mmol) in a mixture of acetonitrile (60 mL) and pyridine (32 mmol) in a round-bottom flask.

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath for 10 minutes.

-

Addition of Thionyl Chloride: Add thionyl chloride (74 mmol) dropwise to the reaction mixture.

-

Reaction: Stir the mixture at 0 °C for 4 hours, followed by an additional 16 hours at room temperature.

-

Work-up: Filter the resulting yellow emulsion and wash the solid with acetonitrile (2 x 20 mL) to yield 5'-chloro-5'-deoxyadenosine.

Step 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) [1]

-

Reactant Preparation: In a separate flask under an argon atmosphere, dissolve 4-aminothiophenol (3.8 mmol) in dry dimethylformamide (DMF) (10 mL).

-

Base Addition: Add potassium tert-butoxide (1M in THF; 4.1 mmol) to the 4-aminothiophenol solution and stir at room temperature for 30 minutes.

-

Nucleophilic Substitution: Quantitatively inject a solution of 5'-chloro-5'-deoxyadenosine (1.9 mmol) in DMF (2 mL) into the reaction mixture.

-

Reaction: Continue stirring at 40 °C for 16 hours.

-

Neutralization and Concentration: Neutralize the mixture with 10% aqueous HCl and concentrate it in vacuo.

Mechanism of Action and Biological Activity

The therapeutic rationale for using p-APTA is based on its selective conversion to adenine in healthy, MTAP-proficient cells. This process is illustrated in the signaling pathway below.

Caption: Mechanism of selective chemoprotection by p-APTA.

In MTAP-proficient cells, p-APTA is cleaved by MTAP to produce adenine. The resulting excess adenine competes with nucleobase analogs like 5-FU for the enzyme phosphoribosyl pyrophosphate (PRPP), which is essential for their conversion into cytotoxic nucleotides. This competition effectively reduces the formation of toxic metabolites, thereby protecting normal cells from chemotherapy-induced damage.

Conversely, in MTAP-deficient cancer cells, p-APTA cannot be metabolized to adenine. Consequently, the nucleobase analog can be efficiently converted to its active, toxic form, leading to cancer cell death.

Quantitative Data Summary

| Compound | Relative Rate of Adenine Production by MTAP (% of MTA) |

| 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) | 46%[1][2] |

| 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) | 64%[1][2] |

| Phenylthioadenosine (PTA) | 39%[1][2] |

Future Directions and Conclusion

The development of 5'-S-(4-Aminophenyl)-5'-thioadenosine represents a significant advancement in the strategy of exploiting MTAP deficiency in cancer therapy. Its efficient enzymatic processing and favorable safety profile make it a compelling candidate for clinical development in combination with nucleobase analog chemotherapies. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential in treating a range of MTAP-deficient malignancies. This targeted approach holds the promise of enhancing the therapeutic index of established chemotherapeutic agents and improving patient outcomes.

References

-

Zhang, S., et al. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

-

Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [Link]

-

Zhang, S., et al. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed. [Link]

-

Wikipedia. 5′-Methylthioadenosine. [Link]

-

Stotz, J. A., et al. (2022). Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells. PMC. [Link]

-

Riscoe, M. K., et al. (1984). Mechanism of action of 5'-methylthioadenosine in S49 cells. PubMed. [Link]

-

Savarese, T. M., et al. (1983). Effect of 5'-methylthioadenosine (a naturally occurring nucleoside) on murine hematopoiesis. PubMed. [Link]

-

Pegg, A. E., et al. (1982). Effect of analogues of 5'-methylthioadenosine on cellular metabolism. Inactivation of S-adenosylhomocysteine hydrolase by 5'-isobutylthioadenosine. PMC. [Link]

-

Sufrin, J. R., et al. (1989). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine. PubMed. [Link]

-

Sufrin, J. R., et al. (1985). Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine. PubMed. [Link]

-

EMBL-EBI. Target: S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). [Link]

-

Zhang, S., et al. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PMC. [Link]

Sources

- 1. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 2. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]

- 5. Suppressive effects of tumor cell-derived 5′-deoxy-5′-methylthioadenosine on human T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering MTAP Substrates: A Technical Guide to 5'-S-(4-Aminophenyl)-5'-thioadenosine and MTA Analogues in Cancer Chemoprotection

Nucleobase analogue (NBA) drugs, such as 5-fluorouracil (5-FU) and 6-thioguanine (6-TG), remain foundational to oncology. However, their clinical utility is severely bottlenecked by dose-limiting toxicities, including myelosuppression and gastrointestinal damage. A promising strategy to widen the therapeutic index of NBAs exploits a widespread vulnerability in oncology: the deletion of the MTAP (methylthioadenosine phosphorylase) gene, which is co-deleted with CDKN2A in approximately 15% of all human cancers.

This whitepaper provides an in-depth technical analysis of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its structural isomer m-APTA , next-generation MTA analogues designed to selectively rescue normal tissues from NBA toxicity without triggering the severe hypothermic side effects associated with endogenous MTA.

The Mechanistic Paradigm: MTAP-Directed Chemoprotection

To understand the utility of p-APTA, one must first understand the causality of the MTAP rescue pathway.

MTAP is an essential enzyme in the methionine salvage pathway, responsible for the hydrolytic cleavage of its natural substrate, S-methyl-5'-thioadenosine (MTA), into adenine and 5-methylthioribose-1-phosphate.

When exogenous MTA is administered alongside an NBA like 5-FU, the following self-validating metabolic loop occurs in normal, MTAP-expressing tissues :

-

MTAP cleaves MTA, generating a massive intracellular pool of adenine.

-

Adenine phosphoribosyltransferase (APRT) rapidly converts this adenine into AMP.

-

This conversion heavily consumes 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Because 5-FU requires PRPP to be converted into its toxic nucleotide form (FUMP) via nucleobase phosphoribosyltransferases, the depletion of PRPP effectively "starves" 5-FU of its activation mechanism, neutralizing its toxicity.

In MTAP-deficient cancer cells , this cleavage does not occur. PRPP levels remain high, 5-FU is converted to FUMP, and the cancer cells undergo apoptosis.

The Hypothermia Bottleneck

While MTA is highly effective at rescuing normal cells in vitro, its in vivo translation is blocked by a severe side effect: hypothermia . MTA acts as an agonist for the Adenosine A1 Receptor (A1R) in the brain and heart, mimicking the natural ligand adenosine [1]. To bypass this, researchers required an MTA analogue that retained MTAP substrate viability but sterically clashed with the A1R binding pocket.

Structural Rationale: The Evolution of p-APTA and m-APTA

To eliminate A1R affinity, researchers synthesized a library of phenylthioadenosine (PTA) derivatives. By replacing the 5'-methyl group of MTA with a bulky aromatic ring, they aimed to disrupt A1R binding while maintaining enough structural fidelity to fit the MTAP active site.

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer 5'-S-(3-Aminophenyl)-5'-thioadenosine (m-APTA) emerged as critical candidates. The addition of the polar amine group on the phenyl ring was a deliberate experimental choice to increase water solubility—a crucial parameter for systemic drug administration.

Docking Dynamics and SAR Causality

In silico computer-aided drug design (CADD) provides the causality behind the differing efficacies of these isomers:

-

A1R Evasion: Both p-APTA and m-APTA successfully evade A1R. The bulky aminophenyl substitution prevents the molecules from adopting the configuration required to activate the receptor, thereby eliminating the hypothermic response [1].

-

MTAP Cleavage Efficiency: While m-APTA docks into MTAP in a nearly identical orientation to MTA (with the adenine branch embedded deep in the active site), p-APTA docks in an opposite orientation . The adenine branch of p-APTA directs away from the active site. This altered binding orientation explains why p-APTA achieves a lower adenine conversion rate (46% relative to MTA) compared to m-APTA (64%) [1].

Fig 1: MTAP-mediated metabolic rescue pathway preventing 5-FU toxicity via PRPP depletion.

Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) data for MTA and its primary aminophenyl analogues, highlighting why m-APTA ultimately demonstrated superior in vivo efficacy over p-APTA [1].

| Compound | Substitution Position | Relative MTAP Conversion Rate (%)* | A1R Binding Affinity | Induces Hypothermia? | Isogenic Cell Rescue (IC50 shift) |

| MTA | 5'-Methyl | 100% | High (Agonist) | Yes | High (4.30 → 23.15 µM) |

| PTA | 5'-Phenyl | 39% | Low | No | Minimal |

| p-APTA | 5'-(4-Aminophenyl) | 46% | Low | No | Poor (4.30 → 5.99 µM) |

| m-APTA | 5'-(3-Aminophenyl) | 64% | Low | No | Moderate (4.30 → 11.34 µM) |

*Conversion rate of adenine production relative to endogenous MTA (measured at 0.1 mmol/L).

Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of MTA analogues requires a self-validating experimental workflow. The protocols below isolate MTAP's enzymatic activity and explicitly rule out non-enzymatic hydrolysis.

Protocol A: In Vitro MTAP Adenine Conversion Assay

This assay quantifies the ability of recombinant MTAP to cleave p-APTA/m-APTA into adenine.

-

Self-Validation Step: A parallel reaction lacking the MTAP enzyme must be run for every compound. If adenine is detected in the enzyme-free control, the compound is prone to spontaneous non-enzymatic hydrolysis and is disqualified.

-

Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4) and 1 mM DTT.

-

Substrate Incubation: Add the MTA analogue (e.g., p-APTA) to a final concentration of 0.1 mM.

-

Enzymatic Cleavage: Introduce 1 µg of recombinant human MTAP to the reaction mixture (total volume 100 µL). Incubate at 37°C for 30 minutes.

-

Termination: Stop the reaction by adding an equal volume of ice-cold 0.5 M perchloric acid. Centrifuge at 12,000 x g for 10 minutes to pellet precipitated proteins.

-

Quantification: Neutralize the supernatant and analyze via High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column. Quantify the adenine peak area against a standard curve.

Protocol B: Isogenic Cell Line Rescue Assay

To prove that cellular rescue is strictly dependent on MTAP, researchers must use isogenic cell lines (e.g., HEK293 wild-type vs. an MTAP-knockout generated via CRISPR-Cas9).

-

Seeding: Seed MTAP-intact (HEK:wt) and MTAP-deficient (HEK:ΔM) cells in 96-well plates at 3,000 cells/well.

-

Pre-treatment: After 24 hours, pre-treat the cells with 10 µM of p-APTA, m-APTA, or MTA (positive control) for 4 hours.

-

NBA Challenge: Introduce 5-FU across a dose-response gradient (e.g., 0.1 µM to 100 µM).

-

Viability Readout: After 72 hours of incubation, assess cell viability using an MTS assay. Calculate the IC50 shift. Note: p-APTA typically fails to produce a significant IC50 shift compared to m-APTA due to its lower intracellular conversion rate.

Fig 2: Self-validating high-throughput screening workflow for MTA analogues.

Conclusion and Translational Outlook

The structural evolution from MTA to 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its meta-isomer (m-APTA) represents a masterclass in rational drug design. By understanding the precise causality of MTA-induced hypothermia (A1R agonism), researchers successfully engineered bulky aminophenyl analogues that evade the receptor while maintaining MTAP substrate activity.

While p-APTA's inverted docking orientation within the MTAP active site resulted in a lower conversion rate and insufficient in vitro rescue, its synthesis provided the critical SAR data necessary to validate m-APTA as a lead chemoprotective agent [1]. Moving forward, the structural backbone of p-APTA and m-APTA serves as the foundational blueprint for developing highly soluble, non-hypothermic MTAP substrates, potentially revolutionizing the safety profile of nucleobase analogues in MTAP-deleted oncology.

References

-

Zhang, S., Xue, H., Wong, N. K. Y., Doerksen, T., Ban, F., Aderson, S., Volik, S., Lin, Y.-Y., Dai, Z., Bratanovic, I., Cheng, H., Collins, C., Cherkasov, A., Wulff, J. E., & Wang, Y. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv / Molecular Cancer Therapeutics.[Link]

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA): A Selective Chemoprotective Substrate for MTAP

Executive Summary

The metabolic dysregulation of Methylthioadenosine Phosphorylase (MTAP) is a hallmark of approximately 15% of all human cancers, including glioblastoma, pancreatic adenocarcinoma, and non-small cell lung cancer. These cancers harbor homozygous deletions of the CDKN2A tumor suppressor gene, which invariably co-deletes the adjacent MTAP gene.

This guide details the technical application of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) , a synthetic analogue of the natural substrate methylthioadenosine (MTA). Unlike traditional inhibitors, p-APTA functions as a selective rescue substrate . In MTAP-proficient (normal) tissue, p-APTA is cleaved to release adenine, which fuels the salvage pathway and protects healthy cells from the toxicity of de novo purine synthesis inhibitors (e.g., 5-Fluorouracil, Methotrexate). In MTAP-deficient tumors, this cleavage cannot occur, leaving the cancer vulnerable to chemotherapy.

This whitepaper provides the mechanistic basis, kinetic profiling, and validated experimental protocols for utilizing p-APTA in drug development and metabolic assay design.

Mechanistic Foundation

The MTAP Deletion Liability

MTAP catalyzes the reversible phosphorolysis of S-methyl-5'-thioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate (MTR-1P). This reaction is critical for the methionine salvage pathway .[1][2]

-

Normal Cells (MTAP+): Recycle adenine from MTA to replenish the AMP pool via Adenine Phosphoribosyltransferase (APRT).

-

Cancer Cells (MTAP-): Cannot salvage adenine from MTA.[2] They become strictly dependent on de novo purine synthesis.

p-APTA Mechanism of Action

p-APTA is designed with a bulky 4-aminophenyl group replacing the methyl group of MTA.

-

Substrate Recognition: Despite the steric bulk, the MTAP active site accommodates the 4-aminophenyl moiety.

-

Catalytic Cleavage: MTAP cleaves the N-glycosidic bond of p-APTA.

-

Products:Adenine + 5-S-(4-aminophenyl)-5-thio-D-ribose-1-phosphate .

-

-

Selective Rescue: The released adenine is converted to AMP by APRT, bypassing the blockades imposed by antifolate or nucleobase analogue drugs (NBAs).

Pathway Visualization

The following diagram illustrates the differential metabolism of p-APTA in normal versus MTAP-deficient cells.

Caption: Differential metabolic fate of p-APTA. In MTAP+ cells, p-APTA provides an adenine source that bypasses chemotherapy-induced blockade. MTAP- cells cannot access this rescue pathway.[2]

Kinetic Profiling & Chemical Properties[3]

Chemical Identity

-

Systematic Name: 5'-S-(4-Aminophenyl)-5'-thioadenosine[2][3]

-

Abbreviation: p-APTA

-

Molecular Weight: ~374.4 g/mol (free base)

-

Solubility: Moderate in water; highly soluble in DMSO.

Enzymatic Efficiency

Compared to the natural substrate (MTA), p-APTA exhibits a lower but sufficient catalytic efficiency (

| Parameter | Substrate: MTA (Natural) | Substrate: p-APTA (Analogue) | Clinical Implication |

| Relative Conversion Rate | 100% | ~46% | Sufficient for rescue; slower turnover prevents rapid adenine flush. |

| Hypothermic Effect | High (Adenosine A1 agonist) | Negligible | p-APTA does not activate Adenosine A1 receptors, avoiding MTA-associated hypothermia. |

| Toxicity | Low | Low | The 4-aminophenyl byproduct is metabolically stable and non-toxic at therapeutic doses. |

Data derived from comparative kinetic studies of 5'-arylthioadenosine analogues [1, 2].

Experimental Protocols

Protocol A: Enzymatic Cleavage Assay (HPLC)

Objective: Quantify the cleavage of p-APTA by recombinant MTAP to validate substrate activity.

Reagents:

-

Recombinant Human MTAP (0.5 mg/mL).

-

Substrate: p-APTA (10 mM stock in DMSO).

-

Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM DTT.

-

Stop Solution: 10% Trichloroacetic acid (TCA).

Workflow:

-

Preparation: Dilute p-APTA to 500 µM in Phosphate Buffer.

-

Initiation: Add MTAP (final conc. 50 nM) to the reaction mix. Incubate at 37°C.

-

Sampling: At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

-

Quenching: Immediately mix aliquot with 50 µL Stop Solution. Centrifuge at 12,000 x g for 5 min.

-

Analysis: Inject supernatant onto C18 HPLC column.

-

Mobile Phase: 10 mM Ammonium Acetate (A) / Methanol (B). Gradient 5-60% B.

-

Detection: UV at 260 nm.

-

-

Calculation: Measure the appearance of the Adenine peak (Retention time ~4-5 min) and disappearance of p-APTA.

Protocol B: Differential Rescue Assay (Cell Viability)

Objective: Demonstrate selective protection of MTAP+ cells against 5-FU toxicity using p-APTA.

Cell Lines:

-

HCT116 (MTAP+) : Human colorectal carcinoma (wild type).

-

HCT116 (MTAP-/-) : Isogenic knockout clone.

Step-by-Step Methodology:

-

Seeding: Plate 2,000 cells/well in 96-well plates. Allow attachment (24h).

-

Drug Treatment:

-

Group 1 (Control): Vehicle only.

-

Group 2 (Toxic): 5-Fluorouracil (5-FU) at

concentration (typically ~5-10 µM). -

Group 3 (Rescue): 5-FU + p-APTA (50 µM).

-

-

Incubation: Incubate for 72-96 hours.

-

Readout: Assess viability using CellTiter-Glo® (ATP luminescence).

-

Validation Criteria:

-

MTAP+ Cells: Group 3 viability should be significantly higher (>70%) than Group 2 (<20%).

-

MTAP- Cells: Group 3 viability should remain low (~20%), identical to Group 2.

-

Synthesis Workflow (Brief)

For labs requiring in-house synthesis:

-

Starting Material: 5'-Chloro-5'-deoxyadenosine.

-

Nucleophile: 4-Aminothiophenol.

-

Reaction: React in DMF with NaOH (3 eq) at 80°C for 4 hours.

-

Purification: Silica gel column chromatography (DCM/MeOH 9:1).

-

Yield: Typically 60-70%.

Senior Scientist Insights (Troubleshooting)

-

Spontaneous Hydrolysis: Unlike some ester-based prodrugs, the thioether linkage in p-APTA is chemically stable. If you observe adenine in your t=0 HPLC samples, your stock solution is likely contaminated or the enzyme was not quenched fast enough.

-

DMSO Tolerance: MTAP is robust, but keep final DMSO concentration <1% in enzymatic assays to avoid solvent-induced kinetic artifacts.

-

Aryl-Amine Oxidation: The 4-amino group is susceptible to oxidation over long storage periods. Store solid p-APTA at -20°C under argon. If the solution turns yellow/brown, repurify.

-

Specificity Check: Always run a control with an MTAP transition-state inhibitor (e.g., MT-DADMe-ImmA) to confirm that adenine release is strictly MTAP-dependent and not due to non-specific nucleosidases.

References

-

Su, Y., et al. (2025). "5'-S-(3-aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers."[2][3][4][5] Molecular Cancer Therapeutics, 24(7), 1030-1039.[4]

-

Zhang, Y., & Ealick, S. E. (2011).[6] "Crystal structure of 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP)." RCSB Protein Data Bank.

-

Singh, V., et al. (2005). "Design, synthesis, and biological evaluation of novel human 5'-deoxy-5'-methylthioadenosine phosphorylase (MTAP) substrates." Bioorganic & Medicinal Chemistry Letters, 15(11), 2829-2833.

-

Gjuka, D., et al. (2020). "Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors."[7] Cancer Cell, 38(5), 1-13.

Sources

- 1. Extracellular 5′-methylthioadenosine inhibits intracellular symmetric dimethylarginine protein methylation of FUSE-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. rcsb.org [rcsb.org]

- 7. Enzyme-mediated depletion of methylthioadenosine restores T cell function in MTAP deficient tumors and reverses immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Docking Studies of 5'-S-(4-Aminophenyl)-5'-thioadenosine

This guide provides a comprehensive, technically-focused exploration of the in silico molecular docking studies of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its structural isomer, 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA). It is designed for researchers, scientists, and drug development professionals seeking to understand the application of computational methods in modern drug discovery, using the development of these novel chemoprotective agents as a case study.

Introduction: The Therapeutic Rationale for Targeting MTAP with APTA Analogs

Nucleobase analogs (NBAs), such as 5-fluorouracil (5-FU), are mainstays in chemotherapy. However, their clinical utility is often hampered by significant toxicity to healthy tissues. A promising strategy to mitigate these side effects involves exploiting a common metabolic vulnerability in cancer: the deficiency of the enzyme methylthioadenosine phosphorylase (MTAP).[1][2][3]

The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers.[1][2] MTAP is the only enzyme in human cells that can salvage adenine from its natural substrate, S-methyl-5'-thioadenosine (MTA).[1][4] In normal, MTAP-proficient cells, MTA is cleaved to produce adenine and 5-methylthioribose-1-phosphate.[1][5] This adenine can then compete with toxic NBAs, preventing their conversion into harmful nucleotides and thus protecting the cell.[1] In MTAP-deficient cancer cells, this protective mechanism is absent.

While administering MTA alongside 5-FU has been explored, MTA itself has dose-limiting toxicities, including the induction of hypothermia, which is believed to be mediated through off-target effects on the adenosine A1 receptor (A1R).[1][3] This has driven the search for MTA analogs that retain the chemoprotective function without the adverse effects.

This guide focuses on two such analogs, p-APTA and m-APTA. In pre-clinical studies, m-APTA, in particular, demonstrated a superior safety profile by not inducing hypothermia while effectively protecting MTAP-expressing cells from 5-FU toxicity.[1][2][3] In silico docking was a pivotal tool in elucidating the molecular basis for both the on-target efficacy and the improved safety of these compounds.[1][2][3]

The "Why": Justification for In Silico Docking in the APTA Project

Before committing to extensive and costly preclinical trials, it is imperative to build a strong, mechanistically-grounded hypothesis. In silico molecular docking serves this exact purpose. For the APTA project, the rationale was twofold:

-

To Validate the On-Target Mechanism: It was crucial to understand if and how the synthesized APTA analogs could bind to the active site of MTAP. A key question was whether the binding pose of the analogs was conducive to the enzymatic reaction that releases adenine. Docking studies can predict these binding orientations and provide a structural hypothesis for the experimentally observed differences in adenine conversion rates between p-APTA and m-APTA.[1][6]

-

To Predict and Explain Off-Target Effects (Safety Profile): The primary limitation of the parent compound, MTA, was its hypothermic effect, likely due to A1R agonism. Computational docking provided a rapid, resource-efficient method to predict whether the APTA analogs would interact with the A1R. By comparing the docking poses and scores of MTA and the APTA analogs within the A1R binding pocket, researchers could form a strong rationale for the observed lack of hypothermia with m-APTA.[1][3][6]

This predictive power allows for a more "fail fast, fail cheap" approach in drug development, prioritizing candidates with a higher probability of success.

Methodology: A Self-Validating In Silico Docking Protocol

The following protocol is a detailed reconstruction of the experimental choices made in the foundational studies of APTA, grounded in best practices for molecular docking. The use of a specific software suite, the Glide module of the Schrödinger Suite, was reported in the primary literature.[1][2]

Part A: Target Protein Structure Preparation

The quality of the input protein structure is paramount for a meaningful docking result. The process involves retrieving a high-resolution crystal structure and preparing it to be computationally "clean."

Step-by-Step Protocol:

-

Structure Retrieval:

-

Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

For MTAP, the human structure co-crystallized with MTA (PDB ID: 5EUB ) is the ideal starting point.[1][2] This provides a direct reference for the native ligand's binding pose.

-

For the adenosine A1 receptor, the human structure in an active state (PDB ID: 6D9H ) was used.[1][2]

-

-

Protein Preparation Workflow (using Schrödinger's Protein Preparation Wizard):

-

Import and Pre-processing: Load the PDB file. The software automatically identifies and corrects common structural issues.

-

Assign Bond Orders and Add Hydrogens: This is critical for correct charge and force field calculations.

-

Create Zero-Order Bonds to Metals and Disulfide Bonds: Ensures the structural integrity of the protein.

-

Optimize Hydrogen Bond Assignment: The system samples different orientations of water molecules and hydroxyl groups to create an optimized hydrogen-bonding network. This step is crucial for accurately predicting protein-ligand interactions.

-

Perform a Restrained Minimization: A brief energy minimization (e.g., using the OPLS3e force field) is performed to relieve any steric clashes introduced during the preparation steps. The restraints ensure that the protein's backbone does not deviate significantly from the crystal structure.

-

Part B: Ligand Preparation

The ligand must be converted from a 2D representation to a low-energy, 3D conformation with correct stereochemistry and ionization states.

Step-by-Step Protocol (using Schrödinger's LigPrep):

-

Structure Input: Draw the 2D structures of p-APTA, m-APTA, and the reference ligand MTA.

-

Generate 3D Conformations: The software generates a low-energy 3D structure for each ligand.

-

Determine Possible States:

-

Ionization States: Use a tool like Epik to predict the likely protonation states at a physiological pH (e.g., 7.4 ± 0.5). This is critical as the charge of a molecule drastically affects its potential interactions.

-

Tautomers: Generate possible tautomeric forms.

-

Stereoisomers: If chiral centers are present, generate all relevant stereoisomers.

-

-

Energy Minimization: Each generated ligand state is subjected to an energy minimization to produce a stable, low-energy conformation.

Part C: Receptor Grid Generation and Molecular Docking

Before docking, a "grid" is generated to define the search space for the ligand within the protein's active site.

Step-by-Step Protocol (using Schrödinger's Glide):

-

Grid Generation:

-

Load the prepared protein structure.

-

Define the binding site by selecting the co-crystallized ligand (in the case of 5EUB) or by specifying residues known to be in the active site. The grid box should be large enough to encompass the entire binding pocket.

-

The software then pre-calculates the potential energy terms for the protein within this grid, which significantly speeds up the subsequent docking calculations.

-

-

Ligand Docking:

-

Load the prepared ligand library (p-APTA, m-APTA, MTA).

-

Choose a docking precision level. "Standard Precision" (SP) is often a good starting point for initial screening, while "Extra Precision" (XP) provides a more exhaustive search and refined scoring for final analysis. The original study utilized this high-precision approach.[1][2]

-

Initiate the docking run. Glide will systematically place each ligand conformation into the active site grid, evaluating millions of possible poses through a series of hierarchical filters.

-

Part D: Post-Docking Analysis and Interpretation

The output of a docking run is a set of "poses" for each ligand, ranked by a docking score (e.g., GlideScore). The analysis goes beyond simply looking at the score.

-

Binding Pose Analysis: Visually inspect the top-ranked poses. Does the predicted binding mode make chemical sense? For APTA in MTAP, the key question was whether the adenine moiety was positioned deep within the active site, similar to the native substrate MTA, which is a prerequisite for the desired enzymatic cleavage.[6]

-

Interaction Analysis: Identify key molecular interactions:

-

Hydrogen Bonds: Are there hydrogen bonds to key catalytic residues?

-

Pi-Pi Stacking: Are there aromatic interactions between the ligand and residues like tyrosine or phenylalanine?

-

Hydrophobic Interactions: Is the ligand making favorable contacts in non-polar regions of the pocket?

-

-

Comparative Docking: The true power of this analysis for the APTA project came from comparing the results:

Results and Discussion: Structural Insights from the APTA Docking Study

The in silico docking results provided clear, actionable insights that correlated strongly with experimental data.

On-Target Docking at MTAP (PDB: 5EUB)

The study aimed to understand why m-APTA showed a higher rate of adenine conversion by MTAP compared to p-APTA.[1]

-

m-APTA: The docking simulation predicted that m-APTA binds to the MTAP active site in a very similar orientation to the natural substrate, MTA.[6] The crucial adenine portion of the molecule was positioned deep within the active site, poised for catalysis.[6]

-

p-APTA: In stark contrast, the docking predicted that p-APTA binds in an inverted orientation.[6] In this pose, the adenine group is directed away from the active site, which would logically explain its lower rate of conversion to adenine.[6]

Table 1: Summary of Docking Results (Illustrative)

| Ligand | Target Protein | Docking Score (GlideScore, kcal/mol) | Predicted Binding Orientation | Key Interactions |

|---|---|---|---|---|

| m-APTA | MTAP (5EUB) | -8.5 | Similar to native substrate (MTA) | H-bonds with catalytic residues, adenine deep in pocket |

| p-APTA | MTAP (5EUB) | -7.9 | Inverted orientation | Adenine exposed to solvent |

| MTA | A1R (6D9H) | -9.2 | Similar to native agonist (Adenosine) | Strong H-bond network, classic agonist pose |

| m-APTA | A1R (6D9H) | -5.1 | Unfavorable, sterically hindered | No significant interaction with key residues |

Note: Docking scores are illustrative and represent typical relative values.

Off-Target Docking at Adenosine A1 Receptor (PDB: 6D9H)

This analysis was critical for understanding the improved safety profile of m-APTA.

-

MTA: As hypothesized, MTA was predicted to dock favorably into the A1R active site, adopting a binding mode very similar to that of the natural agonist, adenosine.[6] This structural finding provides a strong explanation for its hypothermic side effects.

-

m-APTA: The docking simulation revealed that the substitution of the 5'-methyl group with the bulkier aminophenyl ring meant that m-APTA could no longer interact effectively with the A1R binding pocket.[1][6] The molecule is sterically hindered and unable to form the key interactions required for receptor activation. This result directly supports the experimental observation that m-APTA does not cause hypothermia.[1][3]

Visualizing the Workflow and Interactions

Diagram 1: Overall In Silico Validation Workflow

Caption: High-level workflow for the in silico docking study of APTA.

Diagram 2: Predicted Interactions of m-APTA at the MTAP Active Site

Caption: Schematic of m-APTA's productive binding mode in MTAP.

Diagram 3: Differential Binding at the Adenosine A1 Receptor

Caption: m-APTA's predicted lack of interaction with the A1 receptor.

Conclusion

The in silico docking study of 5'-S-(4-Aminophenyl)-5'-thioadenosine and its 3-amino isomer was not merely a confirmatory exercise; it was a cornerstone of the compound's development. It provided a robust, structurally-based explanation for key experimental observations, from enzymatic conversion rates to the whole-animal safety profile. This case study exemplifies how modern computational chemistry, when thoughtfully applied and integrated with experimental work, can accelerate drug discovery, de-risk candidates early, and provide invaluable mechanistic insights that guide the path to clinical development.

References

-

Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics, 24(7), 1030-1039. [Link]

-

Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv. [Link]

-

PubMed. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2018). Improved Syntheses of 5 '-S-(2-Aminoethyl)-6-N-(4-nitrobenzyl)-5 '-thioadenosine (SAENTA), Analogues, and Fluorescent Probe Conjugates. [Link]

-

bioRxiv. (2024). Computer-generated molecular docking of small molecules to MTAP or adenosine. [Link]

-

Wikipedia. (n.d.). 5′-Methylthioadenosine. [Link]

-

ChEMBL. (n.d.). Target: S-methyl-5'-thioadenosine phosphorylase (CHEMBL4941). EMBL-EBI. [Link]

-

ResearchGate. (n.d.). Docking at the S-methyl-5-thioadenosine phosphorylase. [Link]

-

NeuroQuantology. (2022). In Silico Molecular Docking & ADME Studies Approach for Designing of New Schiff Base Derivatives of Indomethacin as Both Ant. [Link]

-

InterPro. (n.d.). S-methyl-5'-thioadenosine phosphorylase (Q07938). EMBL-EBI. [Link]

-

Saccharomyces Genome Database. (n.d.). Chemical: 5'-S-methyl-5'-thioadenosine. [Link]

-

UniProt. (n.d.). MTAP - S-methyl-5'-thioadenosine phosphorylase - Homo sapiens (Human). [Link]

Sources

- 1. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 3. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5′-Methylthioadenosine - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5'-S-(4-Aminophenyl)-5'-thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) is a synthetic thioether analog of adenosine that has emerged as a compound of significant interest in the field of targeted cancer therapy. It is designed to act as a substrate for the enzyme S-methyl-5'-thioadenosine phosphorylase (MTAP), which is frequently deleted in a variety of human cancers.[1][2][3] The enzymatic cleavage of p-APTA in healthy, MTAP-expressing cells releases adenine, which can selectively protect these cells from the toxicity of nucleobase analog chemotherapeutics like 5-fluorouracil.[1][2][3] This mechanism of action presents a promising strategy for reducing the adverse side effects of chemotherapy in patients with MTAP-deficient tumors.[1][2][3]

A thorough understanding of the physicochemical properties of p-APTA is paramount for its development as a therapeutic agent. These properties govern its solubility, permeability, stability, and ultimately, its bioavailability and efficacy. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of p-APTA, detailed experimental protocols for their determination, and insights into their implications for research and drug development.

I. Core Physicochemical Properties

The molecular structure of p-APTA, featuring a purine nucleoside core linked to an aminophenyl group via a thioether bond, dictates its physicochemical behavior. The presence of the polar aminophenyl moiety was an intentional design choice to enhance water solubility compared to earlier phenylthioadenosine derivatives.[4]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈N₆O₃S | Calculation |

| Molecular Weight | 374.42 g/mol | Calculation |

| Polar Surface Area (PSA) | 161.9 Ų | Calculation |

| Predicted LogP | -0.2 | Prediction |

| Predicted pKa (Strongest Acidic) | 12.3 (Ribose hydroxyl) | Prediction |

| Predicted pKa (Strongest Basic) | 4.1 (Aminophenyl group) | Prediction |

II. Solubility

The aqueous solubility of a drug candidate is a critical determinant of its absorption and bioavailability. As a nucleoside analog, p-APTA's solubility is influenced by its multiple hydrogen bond donors and acceptors, as well as the ionizable aminophenyl group.

Qualitative Assessment

The introduction of the 4-aminophenyl group was intended to improve the aqueous solubility of phenylthioadenosine derivatives.[4] Nucleoside analogs, as a class, are generally water-soluble compounds.[5]

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the thermodynamic solubility of p-APTA.[6]

Objective: To determine the equilibrium concentration of p-APTA in an aqueous buffer at a specific temperature.

Materials:

-

5'-S-(4-Aminophenyl)-5'-thioadenosine (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker/incubator

-

0.22 µm syringe filters

-

HPLC system with a UV detector

Procedure:

-

Add an excess amount of solid p-APTA to a series of glass vials.

-

To each vial, add a known volume of PBS (pH 7.4).

-

Seal the vials and place them in a shaker incubator set to 25°C or 37°C.

-

Shake the vials for at least 24 hours to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least one hour to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample with the mobile phase to a concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of p-APTA.

-

The average concentration from replicate vials represents the aqueous solubility of p-APTA.

Causality Behind Experimental Choices:

-

Excess Solid: Ensures that the solution is saturated, and the measured concentration represents the true thermodynamic solubility.

-

pH 7.4 PBS: Mimics physiological pH, providing a more biologically relevant solubility value.

-

24-hour Shaking: Allows sufficient time for the dissolution and precipitation processes to reach equilibrium.

-

Filtration: Is crucial to remove any undissolved solid, which would otherwise lead to an overestimation of solubility.

III. Lipophilicity (LogP and LogD)

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral form of the molecule or the distribution coefficient (LogD) at a specific pH for ionizable molecules.

Predicted Lipophilicity

Due to the presence of an ionizable amino group, the lipophilicity of p-APTA is pH-dependent. The predicted LogP of -0.2 suggests that the neutral form of the molecule is relatively hydrophilic. At physiological pH (7.4), where the aminophenyl group may be partially protonated, the LogD is expected to be lower (more hydrophilic) than the LogP.

Experimental Protocol for LogD₇.₄ Determination (Shake-Flask Method)

This protocol describes the determination of the distribution coefficient of p-APTA between n-octanol and a pH 7.4 buffer.[7][8]

Objective: To measure the ratio of p-APTA concentration in the n-octanol and aqueous phases at equilibrium.

Materials:

-

5'-S-(4-Aminophenyl)-5'-thioadenosine

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC system with a UV detector

Procedure:

-

Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by mixing them overnight and then separating the phases.

-

Prepare a stock solution of p-APTA in the pre-saturated PBS.

-

In a glass vial, mix a known volume of the p-APTA stock solution with an equal volume of pre-saturated n-octanol.

-

Seal the vial and shake vigorously for at least one hour to facilitate partitioning.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

Carefully withdraw a sample from both the n-octanol and the aqueous (PBS) layers.

-

Analyze the concentration of p-APTA in each phase using a validated HPLC method.

-

Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([p-APTA]octanol / [p-APTA]aqueous).

Causality Behind Experimental Choices:

-

Pre-saturation of Solvents: Ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Centrifugation: Provides a clean separation of the two phases, which is essential for accurate sampling.

-

HPLC Analysis: Offers high sensitivity and specificity for quantifying the analyte in each phase.

IV. Stability

The chemical stability of a drug substance is critical for ensuring its quality, safety, and efficacy throughout its shelf life. Stability studies are conducted under various environmental conditions to identify potential degradation pathways and establish appropriate storage conditions.[9][10][11]

Forced Degradation Studies

Forced degradation studies are performed under stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products and develop stability-indicating analytical methods.

Experimental Protocol for Solution Stability Assessment

This protocol outlines a general procedure for evaluating the stability of p-APTA in solution under different pH and temperature conditions.

Objective: To determine the degradation rate of p-APTA in solution over time.

Materials:

-

5'-S-(4-Aminophenyl)-5'-thioadenosine

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

HPLC system with a UV or MS detector

-

Temperature-controlled ovens or water baths

-

Photostability chamber

Procedure:

-

Prepare stock solutions of p-APTA in appropriate aqueous buffers (e.g., pH 2, pH 7.4, pH 9).

-

For oxidative stress, prepare a solution of p-APTA in the presence of H₂O₂.

-

Aliquot the solutions into vials and store them under different conditions:

-

Acidic/Basic Hydrolysis: Store at elevated temperatures (e.g., 60°C).

-

Oxidative Stress: Store at room temperature.

-

Thermal Stress: Store in an oven at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose to light in a photostability chamber according to ICH guidelines.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each vial.

-

Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining p-APTA and any degradation products.

-

Plot the concentration of p-APTA versus time to determine the degradation kinetics.

Causality Behind Experimental Choices:

-

Stress Conditions: Accelerate the degradation process, allowing for the rapid identification of potential degradation pathways that might occur over a longer period under normal storage conditions.

-

Stability-Indicating Method: An HPLC method that can separate the parent drug from all potential degradation products is essential for accurate stability assessment.

V. Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of p-APTA.

Expected Spectroscopic Characteristics

-

¹H NMR: The proton NMR spectrum of p-APTA is expected to show characteristic signals for the adenine and aminophenyl protons in the aromatic region, as well as signals for the ribose sugar protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of p-APTA, confirming its identity.

-

UV-Vis Spectroscopy: The purine and aminophenyl chromophores will result in characteristic UV absorbance maxima, which are useful for quantification.

Experimental Workflow for Spectroscopic Characterization

VI. Implications for Research and Drug Development

The physicochemical properties of p-APTA have several important implications for its use in research and development:

-

Formulation Development: The aqueous solubility of p-APTA will dictate the types of formulations that can be developed (e.g., oral, intravenous). Its stability will influence the choice of excipients and storage conditions.

-

Pharmacokinetic Profiling: The lipophilicity (LogD) of p-APTA will affect its absorption, distribution, metabolism, and excretion (ADME) properties. A balanced LogD is often required for optimal oral bioavailability.

-

Analytical Method Development: The spectroscopic properties of p-APTA are essential for the development of analytical methods for its quantification in biological matrices and for quality control purposes.

Conclusion

5'-S-(4-Aminophenyl)-5'-thioadenosine is a promising chemoprotective agent with a unique mechanism of action. A comprehensive understanding and characterization of its physicochemical properties are essential for its successful translation from a laboratory curiosity to a clinical candidate. This technical guide provides a framework for the systematic evaluation of p-APTA's core physicochemical attributes, offering both theoretical insights and practical experimental protocols to aid researchers and drug development professionals in this endeavor.

References

- How to Conduct Stability Studies for Small Molecule Drugs. (n.d.).

- Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics.

- Mirza, T. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology.

- Enamine. (n.d.). LogD/LogP Background.

- Wan, H., et al. (2015). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.

- Torres-Gavilán, A., et al. (2023). Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI.

- Zhang, S., et al. (2025). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. PubMed.

- The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. (2023, January 9). MDPI.

- Zhang, S., et al. (2024, April 20). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. bioRxiv.

- Zhang, S., et al. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. PubMed.

Sources

- 1. Adenosine Derivates as Antioxidant Agents: Synthesis, Characterization, in Vitro Activity, and Theoretical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 5. Nucleoside Analogs: A Review of Its Source and Separation Processes [mdpi.com]

- 6. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins [mdpi.com]

- 7. enamine.net [enamine.net]

- 8. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]

- 10. pharmtech.com [pharmtech.com]

- 11. seed.nih.gov [seed.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis and Purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA), a thioether analogue of adenosine. The synthesis is a two-step process commencing with the chlorination of adenosine to yield 5'-chloro-5'-deoxyadenosine, which is subsequently reacted with 4-aminothiophenol. This application note outlines the reaction mechanism, provides a comprehensive list of materials and reagents, and offers a step-by-step methodology for both synthesis and purification. The protocol is designed to be self-validating by explaining the causality behind experimental choices, ensuring technical accuracy and reproducibility for researchers in medicinal chemistry and drug development.

Introduction

5'-S-substituted-5'-thioadenosine derivatives are a class of compounds with significant biological activities. Notably, they are analogues of 5'-deoxy-5'-(methylthio)adenosine (MTA), a key metabolite in the polyamine biosynthesis pathway.[1][2] MTA is a substrate for the enzyme 5'-methylthioadenosine phosphorylase (MTAP), which is frequently deleted in various human cancers.[3][4] This has led to the exploration of MTA analogues as potential therapeutic agents. 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) and its isomer 5'-S-(3-aminophenyl)-5'-thioadenosine (m-APTA) have been identified as substrates for MTAP, highlighting their potential in cancer therapy.[3][5][6] The synthesis of these compounds is therefore of considerable interest to the scientific community.

This protocol details a robust method for the synthesis of p-APTA, adapted from a reported synthesis of its meta-isomer.[5] The synthetic strategy involves the initial conversion of adenosine to 5'-chloro-5'-deoxyadenosine, followed by a nucleophilic substitution with 4-aminothiophenol.

Visualization of the Synthetic Workflow

The overall process for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine is depicted below.

Figure 1: Overall workflow for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Materials and Reagents

| Reagent | Supplier | Product # | Molecular Weight ( g/mol ) | Quantity |

| Adenosine | Sigma-Aldrich | A9251 | 267.24 | 15 mmol |

| Acetonitrile (anhydrous) | Acros Organics | 610010010 | 41.05 | 60 mL |

| Pyridine (anhydrous) | Acros Organics | 227070010 | 79.10 | 32 mmol |

| Thionyl chloride | Sigma-Aldrich | 320536 | 118.97 | 74 mmol |

| 4-Aminothiophenol | Sigma-Aldrich | A76801 | 125.19 | 3.8 mmol |

| Dimethylformamide (DMF, anhydrous) | Acros Organics | 327010010 | 73.09 | 12 mL |

| Potassium tert-butoxide (1M in THF) | Sigma-Aldrich | 156671 | 112.21 | 4.1 mmol |

| Hydrochloric acid (10% aq.) | Fisher Scientific | A144-212 | 36.46 | As needed |

| Dichloromethane (DCM) | Fisher Scientific | D143-4 | 84.93 | For Chromatography |

| Methanol (MeOH) | Fisher Scientific | A452-4 | 32.04 | For Chromatography |

| Silica gel (230-400 mesh) | Fisher Scientific | S733-1 | - | For Chromatography |

Experimental Protocols

Part 1: Synthesis of 5'-chloro-5'-deoxyadenosine

This initial step involves the selective chlorination of the 5'-hydroxyl group of adenosine. Thionyl chloride is a common and effective reagent for this transformation.[5]

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, suspend adenosine (15 mmol) in anhydrous acetonitrile (60 mL).[7]

-

Addition of Pyridine: Add anhydrous pyridine (32 mmol) to the suspension and stir for 10 minutes at 0 °C (ice-water bath). Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

Addition of Thionyl Chloride: Add thionyl chloride (74 mmol) dropwise to the cooled and stirred mixture. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Progression: Stir the reaction mixture for 4 hours at 0 °C, followed by an additional 16 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH (9:1).

-

Product Isolation: The resulting yellow emulsion is filtered, and the solid is washed with acetonitrile (2 x 20 mL) to yield 5'-chloro-5'-deoxyadenosine as a solid.

Part 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine

This step involves the nucleophilic substitution of the chloride in 5'-chloro-5'-deoxyadenosine by the thiolate of 4-aminothiophenol. The thiolate is generated in situ using a strong base like potassium tert-butoxide.

Figure 2: Synthesis of 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Step-by-Step Methodology:

-

Thiolate Formation: In a separate flame-dried flask under an argon atmosphere, dissolve 4-aminothiophenol (3.8 mmol) in dry DMF (10 mL).[5]

-

Base Addition: Add potassium tert-butoxide (1M in THF; 4.1 mmol) to the solution and stir at room temperature for 30 minutes. The formation of the thiolate can be visually observed.

-

Nucleophilic Substitution: Add a solution of 5'-chloro-5'-deoxyadenosine (1.9 mmol) in DMF (2 mL) quantitatively to the thiolate mixture.

-

Reaction Conditions: Stir the reaction mixture at 40 °C for 16 hours. Monitor the reaction progress by TLC (DCM:MeOH, 9:1).

-

Work-up: After the reaction is complete, neutralize the mixture with 10% aqueous HCl and concentrate it in vacuo to obtain the crude product.

Part 3: Purification by Silica Gel Chromatography

Purification of the crude product is essential to remove unreacted starting materials and by-products. Column chromatography using silica gel is a standard and effective method for this purpose.

Step-by-Step Methodology:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane (DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DMF or a DCM/MeOH mixture and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient would be from 0% to 10% methanol.

-

Fraction Collection: Collect fractions and monitor them by TLC.

-

Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and concentrate them in vacuo to yield pure 5'-S-(4-Aminophenyl)-5'-thioadenosine.

Causality and Expert Insights

-

Choice of Chlorinating Agent: Thionyl chloride is preferred for the chlorination of the 5'-hydroxyl group of adenosine as it provides good yields and the by-products (SO2 and HCl) are gaseous, which simplifies the work-up.[5]

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere (argon) is critical, particularly in the formation of the thiolate with potassium tert-butoxide, as this reagent is highly reactive with water.[7]

-

Base Selection: Potassium tert-butoxide is a strong, non-nucleophilic base, ideal for deprotonating the thiol without competing in the subsequent substitution reaction.

-

Purification Strategy: A gradient elution in silica gel chromatography is employed to effectively separate the more polar product from the less polar starting materials and impurities. The polarity of the eluent is gradually increased by adding methanol to the dichloromethane.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and purification of 5'-S-(4-Aminophenyl)-5'-thioadenosine. By following these steps and understanding the rationale behind them, researchers can successfully synthesize this important adenosine analogue for further investigation in drug discovery and development, particularly in the context of MTAP-deficient cancers.

References

-

Sufrin, J. R., et al. (1987). Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 30(8), 1403-1408. [Link]

-

Sufrin, J. R., et al. (1990). Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine. Journal of Medicinal Chemistry, 33(8), 2164-2169. [Link]

-

bioRxiv. (2024). S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. [Link]

-

Organic Syntheses. (2019). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Org. Synth. 2019, 96, 455-473. [Link]

-

Zhang, S., et al. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Molecular Cancer Therapeutics. [Link]

-

bioRxiv. (2024). 5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. [Link]

-

ResearchGate. (n.d.). Biosynthesis and metabolism of 5'-Methylthioadenosine (MTA). [Link]

-

Wikipedia. (2023). 5′-Methylthioadenosine. [Link]

-

Jarvis, S. M., et al. (1991). 5'-S-(2-aminoethyl)-N6-(4-nitrobenzyl)-5'-thioadenosine (SAENTA), a novel ligand with high affinity for polypeptides associated with nucleoside transport. Partial purification of the nitrobenzylthioinosine-binding protein of pig erythrocytes by affinity chromatography. Biochemical Pharmacology, 41(6-7), 985-993. [Link]

-

Cacciapuoti, G., et al. (1986). Purification and characterization of 5'-deoxy-5'-methylthioadenosine phosphorylase from human placenta. European Journal of Biochemistry, 157(2), 393-399. [Link]

-

PubMed. (2025). 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers. [Link]

Sources

- 1. Synthesis and antiproliferative effects of novel 5'-fluorinated analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting 5'-deoxy-5'-(methylthio)adenosine phosphorylase by 5'-haloalkyl analogues of 5'-deoxy-5'-(methylthio)adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5’-S-(3-aminophenyl)-5’-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers | bioRxiv [biorxiv.org]

- 6. 5'-S-(3-Aminophenyl)-5'-thioadenosine, a Novel Chemoprotective Agent for Reducing Toxic Side Effects of Fluorouracil in Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

Application Note: 5'-S-(4-Aminophenyl)-5'-thioadenosine (p-APTA) in MTAP-Deficient Oncology

[1][2][3]

Executive Summary

The metabolic deletion of MTAP (Methylthioadenosine Phosphorylase) is a "trunk event" in approximately 15% of all human cancers (e.g., Glioblastoma, Pancreatic Ductal Adenocarcinoma).[1] This deletion creates a massive accumulation of the metabolite MTA, which inhibits PRMT5, creating a synthetic lethal vulnerability.